molecular formula C15H13N B3277669 4-methyl-2-phenyl-1H-indole CAS No. 66354-67-4

4-methyl-2-phenyl-1H-indole

Cat. No.: B3277669
CAS No.: 66354-67-4
M. Wt: 207.27 g/mol
InChI Key: GBGAYLXUBDCFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-phenyl-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The indole nucleus is known for its presence in various bioactive compounds, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods exist for synthesizing 4-methyl-2-phenyl-1H-indole. One common method involves the reaction of 2-iodoaniline with 1-heptyne in the presence of palladium(II) chloride, copper(I) iodide, and triethylamine in dimethylformamide under reflux conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the purity and efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-phenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGAYLXUBDCFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-phenyl-1H-indole
Reactant of Route 2
Reactant of Route 2
4-methyl-2-phenyl-1H-indole
Reactant of Route 3
Reactant of Route 3
4-methyl-2-phenyl-1H-indole
Reactant of Route 4
Reactant of Route 4
4-methyl-2-phenyl-1H-indole
Reactant of Route 5
Reactant of Route 5
4-methyl-2-phenyl-1H-indole
Reactant of Route 6
Reactant of Route 6
4-methyl-2-phenyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.